Cas no 898752-55-1 (Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate)

Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate is a fluorinated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its structure combines a ketone and ester functional group, offering versatility in further chemical modifications. The fluorine substituent enhances electrophilic reactivity, making it valuable for selective derivatization. The compound’s stability under standard conditions ensures reliable handling and storage. It serves as a key precursor in the synthesis of bioactive molecules, particularly those requiring fluorinated aromatic motifs. High purity grades are available to meet stringent research and industrial requirements. Its balanced lipophilicity and reactivity make it suitable for fine chemical and medicinal chemistry applications.
Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate structure
898752-55-1 structure
Product Name:Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate
CAS No:898752-55-1
MF:C13H15FO3
MW:238.254807710648
MDL:MFCD01320253
CID:1945977
PubChem ID:24727366
Update Time:2025-06-15

Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate
    • ETHYL 4-(3-FLUORO-4-METHYLPHENYL)-4-OXOBUTYRATE
    • CTK5G3817
    • AG-H-63575
    • KB-201705
    • MFCD01320253
    • DTXSID00645591
    • AKOS006267806
    • ETHYL4-(3-FLUORO-4-METHYLPHENYL)-4-OXOBUTYRATE
    • 898752-55-1
    • Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate
    • MDL: MFCD01320253
    • Inchi: 1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3
    • InChI Key: YLVFHPYTOIXPHY-UHFFFAOYSA-N
    • SMILES: FC1=C(C)C=CC(=C1)C(CCC(=O)OCC)=O

Computed Properties

  • Exact Mass: 238.10100
  • Monoisotopic Mass: 238.10052250Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.129
  • Boiling Point: 347.9°C at 760 mmHg
  • Flash Point: 158.7°C
  • Refractive Index: 1.493
  • PSA: 43.37000
  • LogP: 2.66010

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Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:898752-55-1)Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate
Order Number:A1188120
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:05
Price ($):346.0
Email:sales@amadischem.com

Additional information on Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate

Research Brief on Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate (CAS: 898752-55-1): Recent Advances and Applications

Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate (CAS: 898752-55-1) is a fluorinated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, making it a promising candidate for further investigation.

One of the key areas of research involving Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate is its role as an intermediate in the synthesis of bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the preparation of novel fluorinated analogs with enhanced pharmacokinetic properties. The compound's fluorine moiety and ester group contribute to its metabolic stability, making it a valuable building block for drug design.

In addition to its synthetic applications, recent investigations have explored the compound's potential as a modulator of specific biological targets. For instance, a 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate exhibited inhibitory activity against certain enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for developing anti-inflammatory agents.

Another notable advancement is the optimization of the compound's synthetic route. A 2023 paper in Organic Process Research & Development highlighted a scalable and cost-effective method for producing Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate with high purity and yield. This development is critical for its industrial application and further pharmacological studies.

Despite these promising findings, challenges remain in fully elucidating the compound's mechanism of action and toxicity profile. Ongoing research aims to address these gaps, with preliminary data suggesting favorable safety profiles in preclinical models. Future studies are expected to explore its therapeutic potential in more complex biological systems.

In conclusion, Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate (CAS: 898752-55-1) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications range from synthetic intermediates to potential therapeutic agents, supported by recent advancements in synthesis and biological evaluation. Continued research will be essential to unlock its full potential and translate findings into clinical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:898752-55-1)Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate
A1188120
Purity:99%
Quantity:1g
Price ($):346.0
Email